molecular formula C11H15NO B13046972 (R)-6,8-Dimethylchroman-4-amine

(R)-6,8-Dimethylchroman-4-amine

Cat. No.: B13046972
M. Wt: 177.24 g/mol
InChI Key: KMICWNIEVDQIJO-SNVBAGLBSA-N
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Description

®-6,8-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,8-Dimethylchroman-4-amine typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable phenol derivative with an appropriate amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired enantiomer is obtained.

Industrial Production Methods

Industrial production of ®-6,8-Dimethylchroman-4-amine may involve more scalable methods such as catalytic asymmetric synthesis. This approach uses chiral catalysts to selectively produce the ®-enantiomer in high yield and purity. The process may also include purification steps like crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-6,8-Dimethylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chroman ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.

Scientific Research Applications

®-6,8-Dimethylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and enzyme interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-6,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethylchroman-4-amine: The non-chiral version of the compound.

    4-Amino-2,3-dihydro-2-methyl-1H-inden-1-one: Another compound with a similar core structure but different functional groups.

    2,3-Dihydro-1H-inden-1-amine: A structurally related compound with different substituents.

Uniqueness

®-6,8-Dimethylchroman-4-amine is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3/t10-/m1/s1

InChI Key

KMICWNIEVDQIJO-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@@H](CCO2)N)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)N)C

Origin of Product

United States

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